Cas no 2460740-66-1 (N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride)

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride structure
2460740-66-1 structure
商品名:N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride
CAS番号:2460740-66-1
MF:C16H20ClN3OS
メガワット:337.86750125885
CID:5916642
PubChem ID:165706578

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride 化学的及び物理的性質

名前と識別子

    • 2460740-66-1
    • EN300-26676593
    • N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride
    • インチ: 1S/C16H19N3OS.ClH/c1-16(2,15-18-7-8-21-15)14(20)19-12-9-10-5-3-4-6-11(10)13(12)17;/h3-8,12-13H,9,17H2,1-2H3,(H,19,20);1H/t12-,13-;/m1./s1
    • InChIKey: QLZBOEPRINFTCK-OJERSXHUSA-N
    • ほほえんだ: Cl.S1C=CN=C1C(C)(C)C(N[C@@H]1CC2C=CC=CC=2[C@H]1N)=O

計算された属性

  • せいみつぶんしりょう: 337.1015611g/mol
  • どういたいしつりょう: 337.1015611g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 401
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.2Ų

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26676593-0.05g
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride
2460740-66-1 95.0%
0.05g
$341.0 2025-03-20
Enamine
EN300-26676593-5.0g
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride
2460740-66-1 95.0%
5.0g
$4267.0 2025-03-20
Enamine
EN300-26676593-2.5g
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride
2460740-66-1 95.0%
2.5g
$2884.0 2025-03-20
Enamine
EN300-26676593-0.5g
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride
2460740-66-1 95.0%
0.5g
$1148.0 2025-03-20
Enamine
EN300-26676593-1.0g
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride
2460740-66-1 95.0%
1.0g
$1472.0 2025-03-20
Enamine
EN300-26676593-10.0g
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride
2460740-66-1 95.0%
10.0g
$6328.0 2025-03-20
Enamine
EN300-26676593-0.1g
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride
2460740-66-1 95.0%
0.1g
$509.0 2025-03-20
Enamine
EN300-26676593-0.25g
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride
2460740-66-1 95.0%
0.25g
$728.0 2025-03-20

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride 関連文献

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochlorideに関する追加情報

Comprehensive Overview of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride (CAS No. 2460740-66-1)

The compound N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride (CAS No. 2460740-66-1) is a specialized chiral molecule with significant potential in pharmaceutical research and development. Its unique structure, featuring an indenyl backbone and a thiazole moiety, makes it a subject of interest for drug discovery targeting neurological and metabolic disorders. Researchers are increasingly exploring its applications due to its stereospecificity and potential bioactivity.

In recent years, the demand for chiral building blocks like this compound has surged, driven by advancements in asymmetric synthesis and the need for enantiomerically pure drugs. The 1,3-thiazole ring in its structure is particularly noteworthy, as it is a common pharmacophore in FDA-approved drugs for conditions such as diabetes and bacterial infections. This has led to a growing number of studies investigating its structure-activity relationship (SAR) and potential therapeutic benefits.

The hydrochloride salt form of this compound enhances its solubility, a critical factor for bioavailability in drug formulations. This property aligns with current industry trends favoring salt formation strategies to improve drug delivery. Additionally, the (1R,2R)-stereochemistry of the aminoindane moiety is structurally analogous to several CNS-active compounds, sparking interest in its potential neurological applications. Recent publications have highlighted its relevance in GPCR-targeted drug design, a hot topic in precision medicine.

From a synthetic chemistry perspective, the preparation of CAS 2460740-66-1 involves sophisticated enantioselective catalysis techniques. This aligns with the pharmaceutical industry's shift toward green chemistry principles, as researchers seek more efficient routes with reduced environmental impact. The compound's crystalline nature also makes it suitable for X-ray diffraction studies, contributing to the growing field of structure-based drug design.

Analytical characterization of this compound typically employs advanced techniques such as HPLC chiral separation and high-resolution mass spectrometry. These methods are crucial for quality control, especially given the increasing regulatory emphasis on chiral purity in pharmaceutical intermediates. The thiazole ring's UV activity also facilitates detection in various analytical protocols, making it a practical choice for research applications.

In the context of current research trends, this compound's potential role in targeted protein degradation (PROTACs) is being explored. Its ability to serve as a ligand scaffold for E3 ubiquitin ligases could position it as valuable in next-generation therapeutic modalities. This application is particularly timely, given the recent explosion of interest in degrader technologies across the biopharmaceutical industry.

The stability profile of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride under various pH conditions has been studied extensively, with data suggesting optimal storage in anhydrous environments. Such stability characteristics are essential for its potential use in long-term pharmaceutical formulations, addressing a key concern in drug development pipelines.

Patent literature reveals growing intellectual property activity around related structural analogs, particularly in areas of kinase inhibition and neuroprotective agents. This commercial interest underscores the compound's versatility as a privileged structure in medicinal chemistry. Several recent patent applications have specifically claimed derivatives of this core scaffold for various therapeutic indications.

From a market perspective, the availability of CAS 2460740-66-1 from specialized chemical suppliers has increased significantly, reflecting rising demand from both academic and industrial researchers. Pricing trends indicate its positioning as a high-value intermediate, particularly for organizations engaged in fragment-based drug discovery programs. The compound's lead-like properties make it especially suitable for such applications.

Future research directions for this compound likely include exploration of its prodrug potential and investigation of its pharmacokinetic profile in various model systems. These studies would build upon existing knowledge of its molecular interactions and could potentially unlock new therapeutic applications. The scientific community continues to monitor developments related to this interesting chemical entity with great anticipation.

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